molecular formula C11H17ClN2 B14628638 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride CAS No. 54749-67-6

1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride

Cat. No.: B14628638
CAS No.: 54749-67-6
M. Wt: 212.72 g/mol
InChI Key: BEIKTQKDKQBZFH-UHFFFAOYSA-M
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Description

1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is a chemical compound known for its unique structure and properties It belongs to the class of indolium salts, which are derivatives of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride typically involves the reaction of indole derivatives with suitable reagents under controlled conditions. One common method involves the alkylation of indole with a cyanoalkyl halide in the presence of a base, followed by quaternization with a methylating agent to form the indolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1H-Indolium, 2-cyano-1,1-diethyl-2,3,3a,4,5,6-hexahydro-, chloride: A similar compound with diethyl groups instead of dimethyl groups.

    4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Another related compound with a different core structure.

Uniqueness

1H-Indolium, 2-cyano-2,3,3a,4,5,6-hexahydro-1,1-dimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

54749-67-6

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1,1-dimethyl-2,3,3a,4,5,6-hexahydroindol-1-ium-2-carbonitrile;chloride

InChI

InChI=1S/C11H17N2.ClH/c1-13(2)10(8-12)7-9-5-3-4-6-11(9)13;/h6,9-10H,3-5,7H2,1-2H3;1H/q+1;/p-1

InChI Key

BEIKTQKDKQBZFH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C(CC2C1=CCCC2)C#N)C.[Cl-]

Origin of Product

United States

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